molecular formula C11H13NO2S B2863345 thiolan-3-yl N-phenylcarbamate CAS No. 671181-73-0

thiolan-3-yl N-phenylcarbamate

Cat. No.: B2863345
CAS No.: 671181-73-0
M. Wt: 223.29
InChI Key: JJGVKJZQRYHNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Thiolan-3-yl N-phenylcarbamate” is a chemical compound with the linear formula C16H15NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiolan-3-yl group and a phenylcarbamate group . The exact mass of the compound is 223.06669983 and it has a complexity of 217 . It has 3 rotatable bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not available in the sources I found .

Mechanism of Action

The mechanism of action for “thiolan-3-yl N-phenylcarbamate” is not explicitly mentioned in the sources I found .

Safety and Hazards

Sigma-Aldrich provides “thiolan-3-yl N-phenylcarbamate” to early discovery researchers and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

thiolan-3-yl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-11(14-10-6-7-15-8-10)12-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGVKJZQRYHNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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